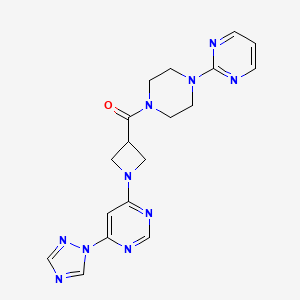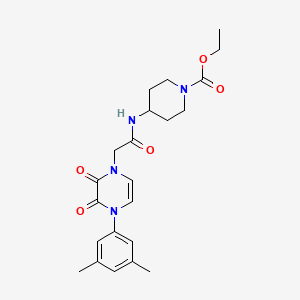![molecular formula C9H11ClO2 B2488471 1-[(Chloromethoxy)methyl]-4-methoxybenzene CAS No. 88023-78-3](/img/structure/B2488471.png)
1-[(Chloromethoxy)methyl]-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Chloromethoxy)methyl]-4-methoxybenzene is an organic compound with the molecular formula C9H11ClO2. It is a derivative of benzene, where a chloromethoxy group is attached to the benzene ring at the para position relative to a methoxy group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Mecanismo De Acción
Target of Action
The compound contains a chloromethoxy group, which is a common feature in many alkylating agents used in organic synthesis. Alkylating agents can react with a variety of biological targets, including proteins and nucleic acids, by transferring their alkyl group to these molecules .
Mode of Action
As an alkylating agent, this compound could potentially interact with its targets by forming covalent bonds, resulting in the modification of the target’s structure and function .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on its targets. If it reacts with proteins, it could potentially alter enzymatic activities and disrupt signal transduction pathways. If it reacts with nucleic acids, it could interfere with DNA replication and transcription .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could influence the compound’s reactivity, stability, and efficacy. For example, certain conditions might enhance or inhibit its reactivity, while others might lead to its degradation .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-[(Chloromethoxy)methyl]-4-methoxybenzene are not well-studied. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses of this compound can have toxic or adverse effects .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(Chloromethoxy)methyl]-4-methoxybenzene can be synthesized through the reaction of 4-methoxybenzyl alcohol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and involves the substitution of the hydroxyl group with a chloromethoxy group .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Chloromethoxy)methyl]-4-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form 4-methoxybenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed:
- Substitution reactions yield derivatives like 4-methoxybenzylamine.
- Oxidation reactions produce 4-methoxybenzoic acid.
- Reduction reactions result in 4-methoxybenzyl alcohol .
Aplicaciones Científicas De Investigación
1-[(Chloromethoxy)methyl]-4-methoxybenzene is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving benzene derivatives.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Employed in the manufacture of agrochemicals and dyes.
Comparación Con Compuestos Similares
1-(Chloromethyl)-4-methoxybenzene: Similar structure but lacks the methoxy group on the chloromethyl moiety.
4-Methoxybenzyl chloride: Similar reactivity but different substitution pattern on the benzene ring.
Uniqueness: 1-[(Chloromethoxy)methyl]-4-methoxybenzene is unique due to the presence of both chloromethoxy and methoxy groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
1-(chloromethoxymethyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZXMWKFPMIKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88023-78-3 |
Source


|
| Record name | 1-[(chloromethoxy)methyl]-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)
![5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488393.png)
![2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B2488394.png)
![Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2488396.png)
![5-[(4-fluorophenyl)methyl]-N-(2-methylpropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2488397.png)
![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide](/img/structure/B2488398.png)
![5-bromo-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2488399.png)
![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488400.png)
![5-Thiaspiro[3.5]nonan-8-amine hydrochloride](/img/structure/B2488405.png)




